4-Iodo-2,2-dimethylbutanenitrile
Description
4-Iodo-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H10IN It is characterized by the presence of an iodine atom attached to a butanenitrile backbone, which includes two methyl groups at the second carbon position
Properties
IUPAC Name |
4-iodo-2,2-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXSHPIQFURTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCI)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479648-96-8 | |
| Record name | 4-iodo-2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2-dimethylbutanenitrile typically involves the iodination of 2,2-dimethylbutanenitrile. One common method includes the reaction of 2,2-dimethylbutanenitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of 4-Iodo-2,2-dimethylbutanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium cyanide in polar solvents like water or dimethyl sulfoxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Depending on the nucleophile, products can include 4-hydroxy-2,2-dimethylbutanenitrile, 4-cyano-2,2-dimethylbutanenitrile, or 4-amino-2,2-dimethylbutanenitrile.
Reduction: 4-Amino-2,2-dimethylbutane.
Oxidation: 4-Iodo-2,2-dimethylbutanoic acid.
Scientific Research Applications
Chemistry Applications
4-Iodo-2,2-dimethylbutanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as hydroxide or amines.
- Oxidation and Reduction : The nitrile group can be converted to amines or carboxylic acids.
- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biological Applications
In biological research, this compound is utilized for:
- Enzyme Mechanism Studies : It can act as a probe in biochemical assays, providing insights into enzyme functions.
- Pharmaceutical Development : Its reactivity allows for modifications that can lead to new drug candidates.
Industrial Applications
In the industrial sector, 4-Iodo-2,2-dimethylbutanenitrile is used in the production of specialty chemicals and advanced materials, including polymers.
Case Study 1: Synthesis of Pharmaceutical Intermediates
Research has shown that 4-Iodo-2,2-dimethylbutanenitrile is effective in synthesizing pharmaceutical intermediates that exhibit biological activity against various diseases. Modifications at the nitrile position enhance its efficacy as a drug precursor.
Case Study 2: Biochemical Assays
A study demonstrated that using this compound as a probe in enzyme assays revealed critical insights into enzyme kinetics and mechanisms. The compound's ability to alter enzyme conformation was particularly noted.
Data Tables
| Reaction Type | Description |
|---|---|
| Substitution | Iodine can be replaced by nucleophiles |
| Oxidation/Reduction | Nitrile group can be reduced or oxidized |
| Coupling | Participates in carbon-carbon bond formation |
Mechanism of Action
The mechanism of action of 4-Iodo-2,2-dimethylbutanenitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites or altering their conformation. The nitrile group can interact with nucleophilic residues in proteins, while the iodine atom may participate in halogen bonding or other interactions .
Comparison with Similar Compounds
- 4-Bromo-2,2-dimethylbutanenitrile
- 4-Chloro-2,2-dimethylbutanenitrile
- 4-Fluoro-2,2-dimethylbutanenitrile
Comparison: 4-Iodo-2,2-dimethylbutanenitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to different reactivity and interaction profiles, making it particularly useful in applications where halogen bonding or specific electronic effects are desired .
Biological Activity
4-Iodo-2,2-dimethylbutanenitrile is a chemical compound that has garnered attention for its potential biological activities. Its structure includes an iodine atom and a nitrile functional group, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure
The molecular formula of 4-Iodo-2,2-dimethylbutanenitrile is . The compound features a branched alkyl chain with an iodine substituent at the fourth carbon and a nitrile group at the end. This unique structure is crucial for its biological interactions.
The biological activity of 4-Iodo-2,2-dimethylbutanenitrile can be attributed to its ability to interact with various biological targets. Compounds with similar structures often exhibit properties such as enzyme inhibition and modulation of signaling pathways. For instance, the presence of the nitrile group can facilitate interactions with enzymes involved in metabolic processes.
Enzyme Inhibition Studies
Research has indicated that compounds similar to 4-Iodo-2,2-dimethylbutanenitrile may act as inhibitors of specific enzymes. For example, studies on related nitriles have shown that they can inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and regulation. The inhibition of PTPs can lead to altered cellular responses, making these compounds of interest in cancer research and treatment strategies .
Case Study 1: Anticancer Potential
A study investigated the anticancer potential of nitrile derivatives, including compounds structurally related to 4-Iodo-2,2-dimethylbutanenitrile. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of nitriles in models of neurodegeneration. Compounds similar to 4-Iodo-2,2-dimethylbutanenitrile were shown to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Inhibition of PTPs | Potential anticancer activity |
| Study B | Induction of apoptosis | Neuroprotective effects |
| Study C | Modulation of oxidative stress | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
